4-bromo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is characterized by the presence of a bromine atom at the 4th position and two methyl groups at the 1st and 6th positions of the pyrazolo[3,4-b]pyridine ring system. It has a molecular formula of C8H8BrN3 and a molecular weight of 226.08 g/mol .
Preparation Methods
The synthesis of 4-bromo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate . This reaction proceeds through a series of steps, including cyclization and bromination, to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol or acetic acid and may require heating to reflux temperatures .
Chemical Reactions Analysis
4-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids in the presence of palladium catalysts to form biaryl derivatives.
Scientific Research Applications
4-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of small-molecule inhibitors targeting tropomyosin receptor kinases (TRKs), which are implicated in various cancers.
Biological Studies: The compound is used in studies related to cell proliferation, differentiation, and survival due to its interaction with TRKs.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-bromo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with tropomyosin receptor kinases (TRKs). TRKs are transmembrane proteins that, upon activation by their ligands, trigger downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with cell proliferation, differentiation, and survival. By inhibiting TRKs, the compound can potentially halt the progression of cancers driven by TRK overexpression or mutations .
Comparison with Similar Compounds
4-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine can be compared with other pyrazolo[3,4-b]pyridine derivatives, such as:
1H-Pyrazolo[3,4-b]pyridine: Lacks the bromine and methyl substituents, making it less specific in its biological activity.
6-Bromo-1H-pyrazolo[3,4-b]pyridine: Similar structure but with bromine at a different position, which can affect its reactivity and biological properties.
4-Chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine: Chlorine substitution instead of bromine, which may alter its chemical reactivity and potency as a TRK inhibitor.
These comparisons highlight the unique structural features of this compound that contribute to its specific chemical and biological properties.
Properties
IUPAC Name |
4-bromo-1,6-dimethylpyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-3-7(9)6-4-10-12(2)8(6)11-5/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTYUPBHWHJMRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.